molecular formula C41H66O12 B1665267 alpha-Hederin CAS No. 27013-91-8

alpha-Hederin

Cat. No.: B1665267
CAS No.: 27013-91-8
M. Wt: 751.0 g/mol
InChI Key: KEOITPILCOILGM-QCYFMDIOSA-N
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Mechanism of Action

Alpha-Hederin, also known as Helixin, is a water-soluble pentacyclic triterpenoid saponin found in the seeds of Nigella sativa and leaves of Hedera helix . It has been extensively studied for its antitumor activity against a variety of tumor cells .

Target of Action

This compound targets the mammalian target of rapamycin (mTOR) to activate the classical autophagic pathway . It also targets TGFβ/SMAD2 pathway and miRNAs including miR-21-5p, miR-23a-3p, and miR-125b-5p .

Mode of Action

This compound is an incomplete autophagy inducer . It inhibits lysosomal acidification without significantly affecting the processes of autophagosome transport, lysosome biogenesis, autophagosome and lysosome fusion . It also reduces the signaling activity of the sEVs-mediated TGFβ/SMAD2 pathway .

Biochemical Pathways

This compound affects the autophagic pathway and TGFβ signaling pathway . It enhances these pathways and their downstream effects, leading to impaired autophagic flux and triggering autophagic damage in non-small cell lung cancer (NSCLC) .

Pharmacokinetics

It is known that the compound’s effectiveness is compromised when vesicle secretion is blocked by the gw4869 inhibitor .

Result of Action

This compound can hinder tumor cell proliferation and impede the advancement of various cancers, including breast, lung, colorectal, and liver cancers . It inhibits tumor cell proliferation, facilitates tumor cell apoptosis, and arrests the cell cycle process .

Action Environment

The action of this compound is influenced by the tumor microenvironment (TME). Small extracellular vesicles (sEVs) mediate intercellular communication in the TME and contribute to the malignant transformation of tumors . .

Biochemical Analysis

Biochemical Properties

Alpha-Hederin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the anti-apoptotic protein Bcl-2, which it inactivates, leading to the activation of caspase-9 and subsequently caspase-3/7 . This interaction induces apoptosis in cancer cells, making this compound a potential anticancer agent. Additionally, this compound has been shown to enhance the cytotoxicity of the chemotherapeutic agent 5-fluorouracil in animal models of colon carcinoma .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis through the intrinsic mitochondrial pathway . This process involves the depolarization of the mitochondrial membrane potential, leading to the release of Apaf-1 and cytochrome c into the cytosol, which promotes the activation of caspase-9 and caspase-3/7 . Furthermore, this compound has been shown to inhibit the lysosomal acidification process, leading to incomplete autophagic injury in non-small cell lung cancer cells . This inhibition affects the autophagic flux and triggers autophagic damage, thereby impairing cancer cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the anti-apoptotic protein Bcl-2, leading to its inactivation and the subsequent activation of caspase-9 and caspase-3/7 . This binding interaction induces apoptosis in cancer cells. Additionally, this compound targets the mammalian target of rapamycin (mTOR) to activate the classical autophagic pathway . By inhibiting lysosomal acidification, this compound disrupts the autophagic flux, leading to autophagic damage in cancer cells . These molecular interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce apoptosis in a dose-dependent manner, with the mitochondrial membrane potential decreasing in the early stages of apoptosis . Additionally, the stability and degradation of this compound have been studied, revealing that it remains stable under laboratory conditions . Long-term effects of this compound on cellular function include the sustained inhibition of lysosomal acidification and the induction of autophagic damage in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance the cytotoxicity of 5-fluorouracil in colon carcinoma models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the regulation of lipid metabolism and the TGFβ signaling pathway . By regulating vesicular microRNAs, this compound affects lipid metabolism and blocks the transmission of small extracellular vesicles-dependent resistance . Additionally, this compound has been shown to inhibit the synthesis of unsaturated fatty acids by reducing the signaling activity of the TGFβ/SMAD2 pathway . These metabolic interactions contribute to the therapeutic potential of this compound in cancer treatment.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with small extracellular vesicles, which mediate its transport and distribution within the tumor microenvironment . These vesicles facilitate the transmission of chemoresistance and other signaling pathways, highlighting the role of this compound in modulating cellular communication . Additionally, this compound’s water-soluble nature allows it to be easily distributed within the cellular environment .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize within the mitochondria, where it induces depolarization of the mitochondrial membrane potential and promotes the release of apoptotic factors . Additionally, this compound targets the lysosomes, inhibiting their acidification and leading to autophagic damage in cancer cells . These subcellular localizations are essential for the therapeutic effects of this compound in cancer treatment.

Chemical Reactions Analysis

Alpha-Hederin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alpha-Hederin has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

27013-91-8

Molecular Formula

C41H66O12

Molecular Weight

751.0 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49)/t21-,23-,24-,25+,26+,27-,28?,29-,30+,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1

InChI Key

KEOITPILCOILGM-QCYFMDIOSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O

Isomeric SMILES

C[C@H]1C([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O

Appearance

Solid powder

Key on ui other cas no.

27013-91-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-hederin
beta-hederin
Rha-Ara-3beta-hederagenin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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